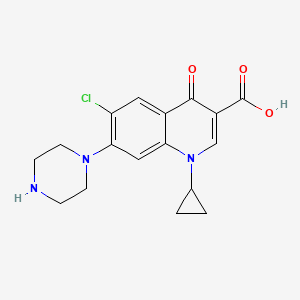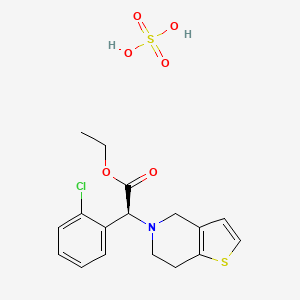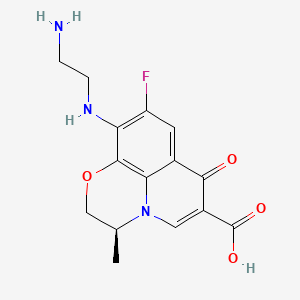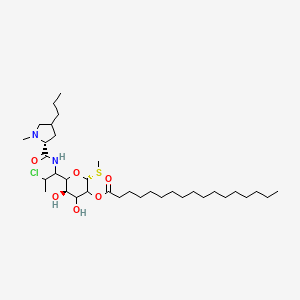
Clindamycin Heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin Heptadecanoate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used as an impurity in the synthesis of Clindamycin Palmitate Hydrochloride, which is a semi-synthetic antibiotic with high bioavailability . Clindamycin itself is widely used to treat various bacterial infections, including those caused by anaerobic bacteria, staphylococci, and streptococci .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Heptadecanoate involves the esterification of clindamycin with heptadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Clindamycin Heptadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form clindamycin and heptadecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom in the clindamycin moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Clindamycin and heptadecanoic acid.
Oxidation: Clindamycin sulfoxide and clindamycin sulfone.
Substitution: Various substituted clindamycin derivatives.
Scientific Research Applications
Clindamycin Heptadecanoate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of clindamycin derivatives.
Biology: Employed in studies investigating the metabolic pathways and degradation products of clindamycin.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of clindamycin derivatives.
Industry: Applied in the development of new formulations and delivery systems for clindamycin-based antibiotics
Mechanism of Action
Clindamycin Heptadecanoate, like clindamycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the transpeptidation reaction, thereby inhibiting early chain elongation during protein synthesis. The disruption of protein synthesis leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of bacteria .
Comparison with Similar Compounds
Clindamycin Hydrochloride: A commonly used form of clindamycin for oral administration.
Clindamycin Phosphate: A prodrug of clindamycin used for intramuscular or intravenous injection.
Lincomycin: The parent compound from which clindamycin is derived.
Comparison:
Clindamycin Hydrochloride vs. Clindamycin Heptadecanoate: Clindamycin Hydrochloride is more commonly used in clinical settings due to its ease of administration and rapid onset of action. This compound, on the other hand, is primarily used in research and industrial applications.
Clindamycin Phosphate vs. This compound: Clindamycin Phosphate is a prodrug that is rapidly converted to clindamycin in vivo, making it suitable for systemic infections.
Lincomycin vs. This compound: Lincomycin has a broader spectrum of activity but is less potent compared to clindamycin derivatives.
Properties
IUPAC Name |
[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUXKEAMZSWESO-GQZBHEMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H65ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
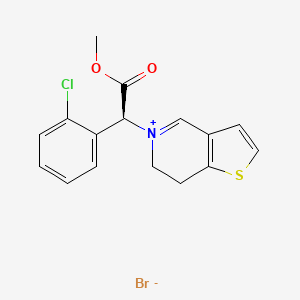

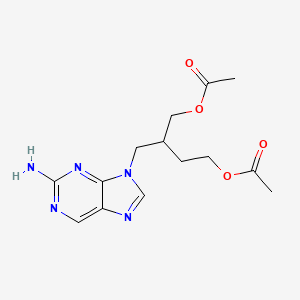
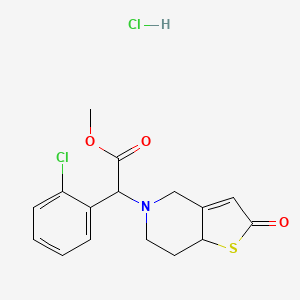
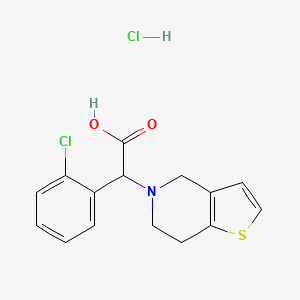
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)
![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)
